molecular formula C19H19F3N2O2 B1401770 (E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester CAS No. 1311284-09-9

(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester

Cat. No. B1401770
M. Wt: 364.4 g/mol
InChI Key: FYVIFWMFIJIDDH-CMDGGOBGSA-N
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Description

“(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester” is a chemical compound with the molecular formula C19H19F3N2O2 and a molecular weight of 364.36 .


Molecular Structure Analysis

The molecular structure of this compound would be based on its molecular formula, C19H19F3N2O2. It contains a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a dimethylamino group and a trifluoromethyl group. The phenyl ring is attached to the pyridine ring and is further connected to an acrylic acid ethyl ester group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the retrieved data. Based on its structure, we can infer that it is likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Materials and Polymer Chemistry

  • Polyimide Development : The chemical has been involved in the development of ionic-bonded, photosensitive polyimides for electronic applications, showcasing its utility in creating fine patterns on polyimide films through photopolymerization processes (Fukushima, Oyama, & Tomoi, 2003).

Organic Synthesis and Characterization

  • Heterocyclic Compound Synthesis : It has been used to synthesize new pyrrole containing chalcone derivatives, with characterization through spectroscopic techniques and DFT studies, indicating potential for forming new heterocyclic compounds and applications in non-linear optical (NLO) materials (Singh, Rawat, & Sahu, 2014).

properties

IUPAC Name

ethyl (E)-3-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c1-4-26-18(25)9-8-13-6-5-7-14(10-13)16-11-15(19(20,21)22)12-17(23-16)24(2)3/h5-12H,4H2,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVIFWMFIJIDDH-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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